Enhanced Lipophilicity (LogP) Driven by the Thiolan Ring
The target compound contains a thiolan-3-yl (tetrahydrothiophene) ring, which confers significantly higher lipophilicity compared to its direct oxygen analog (oxolan-3-yl) and the unsubstituted 1,4-diazepane scaffold. The estimated XLogP3 for the thiolan-containing scaffold is 2.9, based on a close structural analog , whereas the unsubstituted 1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one has a reported experimental LogP of 0.0 [1].
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3 ≈ 2.9 (based on analog 2-cyclopentyl-1-4-(thiolan-3-yl)-1,4-diazepan-1-ylethan-1-one) |
| Comparator Or Baseline | 1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one: LogP = 0.0; Oxolan analog: predicted lower LogP due to O vs S substitution (specific value not available) |
| Quantified Difference | Approximate ΔLogP ≥ +2.9 units vs. unsubstituted diazepane analog |
| Conditions | Predicted/experimental logP values from chemical databases; no standardized assay context. |
Why This Matters
A 2.9-unit higher LogP translates to substantially increased membrane permeability and potential CNS penetration, making this compound a more suitable candidate for intracellular or CNS targets than its less lipophilic analogs.
- [1] ChemBase. 1-(1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one: LogP = 0.0. Available at: https://www.chembase.cn View Source
